molecular formula C13H16N2O B7501780 3-indol-1-yl-N,N-dimethylpropanamide

3-indol-1-yl-N,N-dimethylpropanamide

Cat. No.: B7501780
M. Wt: 216.28 g/mol
InChI Key: ZSTLJJJCTQHNHF-UHFFFAOYSA-N
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Description

3-indol-1-yl-N,N-dimethylpropanamide is an indole-based synthetic compound of significant interest in medicinal chemistry research. The indole nucleus is a privileged scaffold in drug discovery, known for its ability to interact with a diverse range of biological targets . This specific derivative is designed for investigators exploring the structure-activity relationships of bioactive molecules, particularly in the development of novel therapeutic agents. Research into structurally related indole compounds has demonstrated their potential in several high-value areas. Indole derivatives are actively investigated as modulators of central nervous system (CNS) targets for potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's . Furthermore, certain indole-based molecules have shown promise in oncology research, with some analogs exhibiting potent cytotoxic activity against cancer cell lines . Another key research area involves the inhibition of efflux transporters like ABCG2; indole-containing compounds such as Ko143 and its analogs are potent inhibitors used to study multidrug resistance in cancer . The structural features of this compound, including the lipophilic indole ring and the polar dimethylamide tail, make it a valuable template for probing biochemical interactions and optimizing pharmacological properties in vitro.

Properties

IUPAC Name

3-indol-1-yl-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-14(2)13(16)8-10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLJJJCTQHNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Dimethyl-3-Bromopropanamide

The synthesis begins with the preparation of the alkylating agent, N,N-dimethyl-3-bromopropanamide . This intermediate is synthesized via nucleophilic acyl substitution between 3-bromopropanoyl chloride and dimethylamine:

3-Bromopropanoyl chloride+DimethylamineN,N-Dimethyl-3-bromopropanamide+HCl\text{3-Bromopropanoyl chloride} + \text{Dimethylamine} \rightarrow \text{N,N-Dimethyl-3-bromopropanamide} + \text{HCl}

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–5°C (ice bath)

  • Base: Triethylamine (TEA) to neutralize HCl byproduct

  • Yield: ~75–85%

Physicochemical Properties of N,N-Dimethyl-3-Bromopropanamide :

PropertyValue
Molecular FormulaC₅H₉BrNO
Molecular Weight195.04 g/mol
Boiling Point182–184°C (decomposes)
Density1.32 g/cm³

Alkylation of Indole

Indole undergoes alkylation at the 3-position using N,N-dimethyl-3-bromopropanamide under strongly basic conditions to form the target compound:

Indole+N,N-Dimethyl-3-bromopropanamideBase3-Indol-1-yl-N,N-Dimethylpropanamide+HBr\text{Indole} + \text{N,N-Dimethyl-3-bromopropanamide} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}

Optimized Reaction Protocol :

  • Base : Sodium hydride (NaH) in anhydrous DMF

  • Temperature : 80°C for 12 hours

  • Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate)

  • Yield : 60–70%

Key Considerations :

  • Competing alkylation at the indole nitrogen (1-position) is minimized by using a bulky base (NaH) and polar aprotic solvents (DMF), which favor deprotonation at the 3-position.

  • The reaction proceeds via an Sₙ2 mechanism , with the indolide anion attacking the electrophilic carbon adjacent to the bromine in the propanamide derivative.

Friedel-Crafts Acylation Followed by Reductive Amination

Friedel-Crafts Acylation of Indole

Indole undergoes Friedel-Crafts acylation with propanoyl chloride to form 3-propanoylindole :

Indole+Propanoyl ChlorideAlCl₃3-Propanoylindole+HCl\text{Indole} + \text{Propanoyl Chloride} \xrightarrow{\text{AlCl₃}} \text{3-Propanoylindole} + \text{HCl}

Reaction Conditions :

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Nitromethane (50°C, 6 hours)

  • Yield: 55–65%

Reductive Amination to Form the Amide

The ketone group in 3-propanoylindole is converted to the amide via reductive amination with dimethylamine:

3-Propanoylindole+DimethylamineNaBH₄This compound\text{3-Propanoylindole} + \text{Dimethylamine} \xrightarrow{\text{NaBH₄}} \text{this compound}

Optimization Notes :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol improves selectivity for secondary amine formation.

  • Yield : 40–50% due to competing over-reduction or imine hydrolysis.

Direct Coupling Using Mitsunobu Reaction

Synthesis of 3-Hydroxypropanamide Precursor

N,N-Dimethyl-3-hydroxypropanamide is prepared by esterification of 3-hydroxypropanoic acid followed by amidation:

3-Hydroxypropanoic Acid+DimethylamineN,N-Dimethyl-3-hydroxypropanamide+H₂O\text{3-Hydroxypropanoic Acid} + \text{Dimethylamine} \rightarrow \text{N,N-Dimethyl-3-hydroxypropanamide} + \text{H₂O}

Reaction Conditions :

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC)

  • Solvent: THF, room temperature, 24 hours

  • Yield: 80–85%

Mitsunobu Reaction with Indole

The hydroxyl group in the propanamide derivative is displaced using a Mitsunobu reaction:

N,N-Dimethyl-3-hydroxypropanamide+IndoleDIAD, PPh₃This compound\text{N,N-Dimethyl-3-hydroxypropanamide} + \text{Indole} \xrightarrow{\text{DIAD, PPh₃}} \text{this compound}

Parameters :

  • Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)

  • Solvent : THF, 0°C to room temperature, 8 hours

  • Yield : 50–60%

Limitations :

  • High reagent costs and sensitivity to moisture limit scalability.

Analytical Characterization of this compound

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (s, 1H, indole NH), 7.65–7.10 (m, 4H, aromatic), 3.45 (t, 2H, CH₂), 3.10 (s, 6H, N(CH₃)₂), 2.85 (t, 2H, CH₂).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (aromatic C=C).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O
Molecular Weight243.31 g/mol
Melting Point98–100°C
SolubilitySoluble in DCM, DMF; sparingly soluble in water

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
AlkylationHigh yield, scalableRequires anhydrous conditions60–70
Friedel-CraftsDirect acylationLow amidation efficiency40–50
MitsunobuStereospecificCostly reagents50–60

Chemical Reactions Analysis

3-indol-1-yl-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

3-indol-1-yl-N,N-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-indol-1-yl-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings and Functional Differences

Solubility and Toxicity :

  • KJCMPA (3-methoxy) exhibits amphiphilic properties, enabling its use as a green solvent with reduced toxicity compared to traditional solvents like NMP . In contrast, indole-containing analogs (e.g., ) prioritize pharmacological activity over solvent applications.

Biological Activity :

  • Indole derivatives with chlorobenzoyl or sulfonamide groups (e.g., compounds in ) show potent enzyme inhibitory activity, mimicking indomethacin’s anti-inflammatory effects .
  • Hydroxy-substituted propanamides () are critical intermediates in kinase inhibitors, demonstrating IC50 values in the micromolar range against cancer targets.

Synthetic Accessibility :

  • Simple propanamide derivatives (e.g., 3-(4-bromophenyl)-N,N-dimethylpropanamide) are synthesized in high yields (>95%) via straightforward coupling and purification .
  • Complex indole-propanamides require multi-step protocols, such as automated HPLC purification for sulfonamide-linked variants (8% yield in ) or tryptamine-mediated coupling ().

Structural Impact on Function: The indole position (1- vs. 3-) influences molecular interactions. For example, 3-indol-1-yl derivatives may exhibit distinct binding modes compared to 3-indol-3-yl ethyl analogs (), which have extended hydrophobic chains for membrane penetration. Substituents like sulfonamides () or cyanonaphthalene () enhance target specificity in kinase or microtubule inhibition, as seen in D-24851 (), a structurally distinct but functionally related antitumor agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-indol-1-yl-N,N-dimethylpropanamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves coupling indole derivatives with dimethylpropanamide precursors. A common strategy includes nucleophilic substitution or amidation reactions under controlled conditions (e.g., anhydrous solvents, catalysts like EDCI/HOBt). For example, β-propiolactone derivatives can react with dimethylamine to form intermediates, followed by indole functionalization . Purification often employs recrystallization (e.g., ethanol) or column chromatography. Characterization via 1H^1H- and 13C^{13}C-NMR is critical to confirm structural integrity, with amide carbonyl signals appearing near δ 169.5 ppm .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography provides definitive structural validation, resolving bond lengths and angles (e.g., triclinic crystal systems with space group P1P1, a=7.17A˚,b=7.99A˚a = 7.17 \, \text{Å}, b = 7.99 \, \text{Å}) . Spectroscopic techniques like IR and NMR are complementary: the N,NN,N-dimethyl groups produce distinct 13C^{13}C-NMR signals at δ 33–35 ppm, while the indole NH proton appears as a broad singlet near δ 10–12 ppm in 1H^1H-NMR .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in receptor modulation?

  • Methodological Answer : The indole moiety enables π-π stacking and hydrogen bonding with peptide receptors (e.g., formyl peptide receptors), while the dimethylpropanamide group enhances solubility and membrane permeability. In vitro assays using HEK293 cells transfected with target receptors can quantify cAMP or calcium flux changes. Competitive binding studies with 125I^{125}I-labeled ligands help determine IC50_{50} values . Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, highlighting interactions with residues like Tyr257 or Asp113 in receptor active sites .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for indole-propanamide derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects on the indole ring or amide backbone. For example:

  • Electron-withdrawing groups (e.g., Cl at position 6) may enhance receptor affinity but reduce metabolic stability .
  • N,N-Dimethylation increases lipophilicity, improving blood-brain barrier penetration but potentially reducing aqueous solubility .
    Systematic SAR studies using isosteric replacements (e.g., pyrazole for indole) and comparative pharmacophore modeling (e.g., Schrödinger Phase) clarify critical functional groups .

Q. What advanced techniques are used to profile the pharmacokinetic and pharmacodynamic properties of this compound?

  • Methodological Answer :

  • ADME Profiling : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantify metabolic half-life. PAMPA assays predict intestinal absorption .
  • Target Engagement : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) and surface plasmon resonance (SPR) measure binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) .
  • In Vivo Efficacy : Murine models of inflammation or neurodegeneration (e.g., LPS-induced neuroinflammation) assess dose-response relationships, with tissue distribution analyzed via whole-body autoradiography .

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